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molecular formula C11H12Cl2N4 B8707544 2,6-dichloro-9-cyclohexyl-9H-purine

2,6-dichloro-9-cyclohexyl-9H-purine

Cat. No. B8707544
M. Wt: 271.14 g/mol
InChI Key: OOFWIULGXNWDQR-UHFFFAOYSA-N
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Patent
US09023857B2

Procedure details

2,6-Dichloropurine (1 mmol), powdered potassium carbonate (4 mmol) and cyclohexyliodide were vigorously stirred in 5 mL DMSO overnight. After evaporation of the solvent the product was extracted (water/diethylether) and purified by column chromatography (silicagel/1% MeOH in CHCl3). Crystallization from diethylether gave product in 41% yield, mp 116-121° C.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH:18]1(I)[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>CS(C)=O>[CH:18]1([N:8]2[CH:7]=[N:6][C:5]3[C:9]2=[N:10][C:2]([Cl:1])=[N:3][C:4]=3[Cl:11])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
4 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)I
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the product
EXTRACTION
Type
EXTRACTION
Details
was extracted (water/diethylether)
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silicagel/1% MeOH in CHCl3)
CUSTOM
Type
CUSTOM
Details
Crystallization from diethylether
CUSTOM
Type
CUSTOM
Details
gave product in 41% yield, mp 116-121° C.

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)N1C2=NC(=NC(=C2N=C1)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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